molecular formula C10H10ClN3S B1467531 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 1111698-30-6

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B1467531
CAS No.: 1111698-30-6
M. Wt: 239.73 g/mol
InChI Key: ADMLMLIXYHWMKY-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a thiophen-2-ylmethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidin-4-amine.

    Chlorination: The 2-methylpyrimidin-4-amine is chlorinated at the 6th position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution Reaction: The chlorinated intermediate is then subjected to a nucleophilic substitution reaction with thiophen-2-ylmethylamine to introduce the thiophen-2-ylmethyl group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophen-2-ylmethyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

    Oxidation Products: Oxidized derivatives of the thiophen-2-ylmethyl group.

    Reduction Products: Reduced derivatives of the thiophen-2-ylmethyl group.

Scientific Research Applications

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Agricultural Chemistry: The compound is explored for its potential use as a fungicide or herbicide.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the cell. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.

    6-chloro-2-methyl-N-(thiophen-2-yl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the thiophene ring.

    6-chloro-2-methyl-N-(phenylmethyl)pyrimidin-4-amine: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties. This uniqueness can lead to distinct interactions with biological targets and potentially novel biological activities.

Properties

IUPAC Name

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMLMLIXYHWMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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